1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
Description
1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea (CAS: 1421527-98-1) is a urea derivative featuring a phenethyl group and a bis-thiophene scaffold with a carbonyl linkage. Its structure combines aromatic and heterocyclic motifs, making it a candidate for applications in medicinal chemistry and materials science. Urea derivatives are frequently explored as enzyme inhibitors, receptor modulators, or intermediates in organic synthesis due to their hydrogen-bonding capacity and structural versatility .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-18(16-7-4-12-24-16)17-9-8-15(25-17)13-21-19(23)20-11-10-14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEUDTGWMIHTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds.
Mode of Action
Thiophene derivatives, in general, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Biological Activity
1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, identified by CAS number 1421527-98-1, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a phenethyl group and thiophene derivatives, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula of 1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is , with a molecular weight of 370.5 g/mol. The presence of thiophene rings in its structure suggests potential interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including those similar to 1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea. For instance, compounds with thiophene moieties have shown promising activity against melanoma cell lines, demonstrating IC50 values ranging from 0.116 µM to 0.709 µM against various cancer cell lines . The mechanism of action is believed to involve the disruption of microtubule polymerization and induction of apoptosis through reactive oxygen species (ROS) generation .
Enzyme Inhibition
Thiophene derivatives are also recognized for their enzyme inhibitory activities. A related study indicated that compounds with similar structural features exhibited urease inhibition, which is significant for treating conditions like kidney stones and certain infections. The most effective inhibitors reported had IC50 values significantly lower than those of standard drugs like thiourea .
Case Studies and Research Findings
Several research studies have investigated the biological activity of thiophene-based compounds:
- Antiviral Activity : Thiophene derivatives have been evaluated for their antiviral properties against viruses such as Ebola. Modifications in the thiophene structure enhanced their efficacy, with select compounds exhibiting high selectivity indices .
- Urease Inhibition : In a series of experiments, various thiophene-containing compounds were synthesized and tested for urease inhibition. The structure–activity relationship (SAR) studies revealed that specific substitutions on the thiophene ring significantly influenced the inhibitory potency .
- Antitumor Activity : A review focusing on new anti-melanoma agents highlighted the importance of the thiophene ring in enhancing antitumor activity through various mechanisms, including microtubule stabilization and apoptosis induction .
Table 1: Biological Activity Summary of Thiophene Derivatives
Scientific Research Applications
The structure of 1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea features a phenethyl group linked to a thiophene moiety, which is significant for its biological activity and interaction with various biological targets.
Medicinal Chemistry
1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has been studied for its potential therapeutic effects, particularly in oncology. Its derivatives have shown promise as inhibitors of cancer cell proliferation.
Case Study: Anti-Cancer Activity
A study highlighted the synthesis of thiophene derivatives and their evaluation as anti-cancer agents. The compound exhibited significant cytotoxicity against hepatocellular carcinoma cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Material Science
The compound's unique structural features allow it to be utilized in the development of novel materials, particularly in organic electronics and photonic devices.
Case Study: Organic Photovoltaics
Research has demonstrated that thiophene-based compounds can enhance the efficiency of organic photovoltaic cells. The incorporation of 1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea into polymer matrices has been shown to improve charge transport properties, thereby increasing solar cell performance .
Agricultural Chemistry
Recent investigations have explored the use of this compound in agricultural applications, specifically as a pesticide or fungicide due to its biological activity against specific pathogens.
Case Study: Antifungal Properties
In laboratory settings, compounds similar to 1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea have demonstrated antifungal activity against various plant pathogens, suggesting potential uses in crop protection strategies .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, conformational properties, and safety considerations.
Structural Analogues from Tetrahydrobenzo[b]thiophene Series
Compounds 7a–7d (from ) share a urea core but differ in substituents:
- 7a: 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with a hydrazono-benzoyl group.
- 7b: Similar to 7a but with a phenyl hydrazono substituent.
- 7c–7d: Ethyl tetrahydrobenzo[b]thiophene carboxylate derivatives with hydrazono or phenyl hydrazono groups.
Key Differences :
- The target compound’s bis-thiophene scaffold contrasts with the tetrahydrobenzo[b]thiophene core in 7a–7d, which introduces partial saturation and alters conformational flexibility.
- Substituents like cyano (7a) and carboxylate esters (7c–7d) modulate electronic properties and solubility. The target compound’s thiophene-2-carbonyl group enhances π-conjugation and may increase metabolic stability compared to hydrazono motifs in 7a–7d .
Comparison with Pyrrole-Carbonyl Urea Derivatives
The compound 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea () substitutes thiophene with pyrrole , altering electronic and steric profiles:
- The 4-methoxyphenyl group in this analogue introduces a strong electron-donating substituent, contrasting with the target compound’s phenethyl group, which offers lipophilicity and extended conformation .
Conformational and Crystallographic Insights
- Ring Puckering : Thiophene rings in the target compound may exhibit puckering amplitudes influenced by substituents. Cremer and Pople’s generalized puckering coordinates () could quantify deviations from planarity, impacting molecular packing and intermolecular interactions.
- Structural Analysis Tools : The target compound’s crystallographic data (if available) could be refined using SHELXL () and visualized via Mercury (), enabling comparisons of bond lengths, angles, and packing motifs with analogues .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Phenethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Formation of the thiophene-2-carbonyl intermediate via Friedel-Crafts acylation using thiophene derivatives and acyl chlorides .
- Step 2 : Coupling the phenethylamine group to the urea backbone via carbodiimide-mediated reactions (e.g., EDC/HOBt), ensuring controlled pH and temperature (0–5°C) to minimize side reactions .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key Considerations : Catalysts like palladium or gold(I) may enhance coupling efficiency, as seen in analogous thiophene-containing urea syntheses .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray crystallography : Using SHELX or WinGX for single-crystal analysis to confirm bond lengths, angles, and stereochemistry .
- Spectroscopic Methods :
- NMR (¹H/¹³C, 2D COSY/HSQC) to verify substituent connectivity and regiochemistry .
- FT-IR to confirm urea C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation .
Q. What are the recommended protocols for assessing solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis at λmax (~250–300 nm for thiophene derivatives) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., known urea-based kinase inhibitors) to isolate system-specific variability .
- Dose-Response Curves : Compare IC₅₀ values under varied conditions (e.g., serum concentration, incubation time) to identify confounding factors .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to validate direct binding to hypothesized targets (e.g., kinases or GPCRs) .
Q. What computational strategies are effective for predicting and optimizing this compound’s selectivity for biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against homology models of off-target receptors (e.g., CYP450 isoforms) to assess selectivity .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and identify residues critical for interaction .
- QSAR Modeling : Train models on datasets of analogous urea derivatives to correlate substituent electronegativity (e.g., thiophene vs. furan) with activity cliffs .
Q. How can crystallographic data be leveraged to explain anomalous reactivity or polymorphism in this compound?
- Methodological Answer :
- Mercury CSD Analysis : Compare packing motifs (e.g., π-π stacking of thiophene rings) across polymorphs to correlate crystal habit with dissolution rates .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to rationalize stability differences between polymorphs .
- Temperature-Dependent XRD : Monitor phase transitions (e.g., enantiotropic vs. monotropic) to guide storage conditions .
Q. What experimental designs are optimal for elucidating the mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment to map downstream effects (e.g., apoptosis vs. autophagy pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
